molecular formula C13H15IN2O3 B13086424 Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B13086424
M. Wt: 374.17 g/mol
InChI Key: INOLWUBXHMLCJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester, iodine, and methoxy groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands are commonly used.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of deiodinated products.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use in catalytic cycles due to its unique structure.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry

    Material Science:

    Agrochemicals: Used in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
  • Tert-butyl 3-iodo-4-methoxy-1H-pyrrole-1-carboxylate
  • Tert-butyl 3-iodo-4-methoxy-1H-pyrazole-1-carboxylate

Uniqueness

Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its pyrrolo[2,3-B]pyridine core, which is less common compared to indole or pyrrole cores. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

tert-butyl 3-iodo-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)10-9(18-4)5-6-15-11(10)16/h5-7H,1-4H3

InChI Key

INOLWUBXHMLCJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)OC)I

Origin of Product

United States

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